molecular formula C46H83N5O4 B12694943 N,N'-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12-dienamide)monoacetate CAS No. 94023-40-2

N,N'-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12-dienamide)monoacetate

Cat. No.: B12694943
CAS No.: 94023-40-2
M. Wt: 770.2 g/mol
InChI Key: OKIVESIGTLJKNN-AGIJYSFMSA-N
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Description

N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12-dienamide)monoacetate: is a complex organic compound with a unique structure that includes multiple functional groupsIts structure consists of long hydrocarbon chains with amide linkages and an acetate group, making it a versatile molecule for different chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12-dienamide)monoacetate typically involves the reaction of ethylenediamine with octadeca-9,12-dienoic acid derivatives under specific conditions. The process includes:

    Amidation Reaction: Ethylenediamine reacts with octadeca-9,12-dienoic acid to form the amide linkages.

    Acetylation: The resulting compound is then acetylated using acetic anhydride to introduce the acetate group.

The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12-dienamide)monoacetate undergoes several types of chemical reactions, including:

    Oxidation: The double bonds in the hydrocarbon chains can be oxidized to form epoxides or hydroxyl groups.

    Reduction: The compound can be reduced to form saturated amides.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated amides, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12-dienamide)monoacetate has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12-dienamide)monoacetate involves its interaction with specific molecular targets and pathways. The compound’s long hydrocarbon chains and functional groups allow it to interact with cell membranes, proteins, and enzymes, potentially altering their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12,15-trienamide)monoacetate
  • N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12-dienamide)diacetate

Uniqueness

N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12-dienamide)monoacetate is unique due to its specific combination of functional groups and long hydrocarbon chains, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications that require specific reactivity and interaction with biological systems.

Properties

CAS No.

94023-40-2

Molecular Formula

C46H83N5O4

Molecular Weight

770.2 g/mol

IUPAC Name

acetic acid;(9E,12E)-N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]ethyl]amino]ethyl]octadeca-9,12-dienamide

InChI

InChI=1S/C44H79N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)45-39-41(48-35-36-48)47-42(49-37-38-49)40-46-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h11-14,17-20,41-42,47H,3-10,15-16,21-40H2,1-2H3,(H,45,50)(H,46,51);1H3,(H,3,4)/b13-11+,14-12+,19-17+,20-18+;

InChI Key

OKIVESIGTLJKNN-AGIJYSFMSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCC(N1CC1)NC(N2CC2)CNC(=O)CCCCCCC/C=C/C/C=C/CCCCC.CC(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCC=CCC=CCCCCC)N1CC1)N2CC2.CC(=O)O

Origin of Product

United States

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